molecular formula C16H12BrCl2N3O2S B3555488 4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No. B3555488
M. Wt: 461.2 g/mol
InChI Key: AUBDVOBMGFUPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamide drugs. It is a potential drug candidate that has shown promising results in scientific research for various applications.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of immune cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. One direction is to further investigate its potential as a treatment for cancer, Alzheimer's disease, and other diseases. Another direction is to study its effects on the immune system in more detail, as it has been shown to modulate immune cell activity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.

Scientific Research Applications

4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential as a treatment for Alzheimer's disease and as a modulator of the immune system.

properties

IUPAC Name

4-bromo-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2N3O2S/c17-12-2-4-14(5-3-12)25(23,24)21-13-8-20-22(10-13)9-11-1-6-15(18)16(19)7-11/h1-8,10,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBDVOBMGFUPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
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4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

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